Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate

Physicochemical profiling Synthetic intermediate selection Medicinal chemistry

Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS 36286-80-3; systematic name: ethyl 3-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate) is a heterocyclic small molecule (C₇H₉N₃O₃, MW 183.16 g/mol) belonging to the 1,2,4-triazin-5-one class. Its structure features a 3-methyl substituent on the triazine ring, a 5-hydroxy/5-oxo tautomeric system, and a 6-ethoxycarbonyl group, yielding a polar surface area (PSA) of 85.2 Ų and a computed LogP of approximately 0.06.

Molecular Formula C7H9N3O3
Molecular Weight 183.16
CAS No. 36286-80-3
Cat. No. B3382779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate
CAS36286-80-3
Molecular FormulaC7H9N3O3
Molecular Weight183.16
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(NC1=O)C
InChIInChI=1S/C7H9N3O3/c1-3-13-7(12)5-6(11)8-4(2)9-10-5/h3H2,1-2H3,(H,8,9,11)
InChIKeyAIVNZBGOMIECIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS 36286-80-3): Core Identity and Procurement-Relevant Profile


Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS 36286-80-3; systematic name: ethyl 3-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate) is a heterocyclic small molecule (C₇H₉N₃O₃, MW 183.16 g/mol) belonging to the 1,2,4-triazin-5-one class . Its structure features a 3-methyl substituent on the triazine ring, a 5-hydroxy/5-oxo tautomeric system, and a 6-ethoxycarbonyl group, yielding a polar surface area (PSA) of 85.2 Ų and a computed LogP of approximately 0.06 . The compound is catalogued as NSC 266163 within the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository, indicating its prior selection for anticancer screening [1]. Commercial availability includes grades at ≥95% and ≥98% purity from multiple suppliers, with accompanying analytical documentation (NMR, HPLC, LC-MS) .

Why Ethyl 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS 36286-80-3) Cannot Be Interchanged with Generic 1,2,4-Triazine Analogs


The 1,2,4-triazin-5-one scaffold supports diverse substitution patterns that profoundly alter electronic character, tautomeric equilibrium, metabolic susceptibility, and synthetic compatibility [1]. The target compound's 3-methyl group (as opposed to the more common 3-methylthio substituent found in commercial herbicides such as metribuzin and in numerous synthetic intermediates) eliminates the sulfur-dependent metabolic activation and oxidative desulfurization pathways [2]. Furthermore, the ethyl ester at C-6 imparts distinct solubility and reactivity compared to the corresponding free carboxylic acid (CAS 72324-38-0), while the 5-hydroxy/5-oxo tautomerism — with NMR evidence confirming that 2,5-dihydro-5-oxo tautomers are energetically preferred in this class [1] — creates a ambident nucleophilic/electrophilic site unavailable in 5-unsubstituted or 5-chloro analogs. These structural features mean that substituting a generic 1,2,4-triazine-6-carboxylate without matching the exact 3-methyl/5-hydroxy/6-ethoxycarbonyl triad can lead to divergent reaction outcomes in downstream syntheses and altered biological target engagement profiles, as evidenced by the specific incorporation of this compound (as its carboxylic acid derivative) into a β-lactam antibiotic construct active against Pseudomonas aeruginosa [3].

Quantitative Differentiation Evidence: Ethyl 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS 36286-80-3) Versus Closest Analogs


Molecular Weight and Heteroatom Content Differentiates Target from 3-Methylthio Analog (CAS 31143-85-8)

The target compound (MW 183.16 g/mol, C₇H₉N₃O₃) is 32.07 g/mol lighter than its 3-methylthio analog ethyl 3-(methylthio)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate (CAS 31143-85-8; MW 215.23 g/mol, C₇H₉N₃O₃S), entirely attributable to the absence of the sulfur atom . This sulfur-free composition eliminates thioether-mediated metabolic liabilities (S-oxidation, oxidative desulfurization) and removes a potential metal-coordination site, which is critical when the compound is used as a ligand precursor or a pharmaceutical intermediate where sulfur-associated toxicity flags are undesirable [1]. The target compound's computed LogP of 0.06 also predicts lower lipophilicity than the 3-methylthio analog (estimated LogP contribution of -SMe vs -Me: Δ ~ +0.8 to +1.0 log units for the thioether), enhancing aqueous solubility for reactions in polar media.

Physicochemical profiling Synthetic intermediate selection Medicinal chemistry

Ethyl Ester at C-6 Imparts Differential Solubility and Prodrug Potential Versus Free Carboxylic Acid (CAS 72324-38-0)

The target compound (MW 183.16) carries an ethyl ester at the 6-position, whereas its closest acid analog — 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylic acid (CAS 72324-38-0) — has a free carboxyl group (MW 155.11) . The ethyl ester increases molecular weight by 28.05 g/mol and, more importantly, eliminates the ionizable carboxylic acid proton (pKa ~3–4), thereby enhancing solubility in organic solvents (density 1.4 g/cm³; boiling point 256.5°C at 760 mmHg) and enabling direct use in esterification, amidation, and transesterification reactions without prior activation . The free acid, by contrast, requires coupling reagents for amide bond formation and may exhibit pH-dependent aqueous solubility that complicates extraction protocols.

Prodrug design Solubility optimization Synthetic intermediate handling

Documented Incorporation into β-Lactam Antibiotic with Anti-Pseudomonal Activity via Patent JPS54106489

Japanese Patent JPS54106489 (Toyo Jozo KK, filed 1978) explicitly exemplifies D-α-(5-hydroxy-3-methyl-1,2,4-triazine-6-carboxamido) benzylpenicillin — a derivative synthesized by acylating 6-aminopenicillanic acid with the target compound's carboxylic acid form [1]. The patent claims antibacterial activity against Gram-positive and Gram-negative bacteria, with particular emphasis on Bacillus pyocyaneus (Pseudomonas aeruginosa), a pathogen of high clinical concern [1]. Critically, the patent's generic formula (Formula I) includes variability at the triazine 3-position (Y = lower alkyl, lower alkylthio, phenyl, etc.), implying that the 3-methyl substitution was specifically selected among alternatives for this exemplification. This provides direct documentary evidence that the compound's specific substitution pattern (3-methyl, 5-hydroxy, 6-carboxyl) was intentionally chosen over other 1,2,4-triazine analogs for antibacterial derivatization.

Antibacterial β-Lactam derivatization Pseudomonas aeruginosa

NCI Developmental Therapeutics Program (DTP) Inclusion as NSC 266163 Signals Prior Anticancer Screening Interest

The compound has been assigned the identifier NSC 266163 within the NCI DTP chemical repository [1]. The NCI DTP has screened over 100,000 compounds against its 60 human tumor cell line panel (NCI-60) since the 1990s [2]. NSC numbering indicates that the compound was submitted to and accessioned by the Cancer Chemotherapy National Service Center, a prerequisite for entry into the screening pipeline. While individual screening results for NSC 266163 are not publicly retrievable through the standard DTP web interface as of this analysis, the NSC designation itself is a verifiable differential marker: most commercially available 1,2,4-triazine-6-carboxylate analogs (including the 3-methylthio analog CAS 31143-85-8 and the free acid CAS 72324-38-0) lack NSC numbers, indicating they were never selected for NCI screening .

Anticancer screening NCI-60 panel Chemical biology

Tautomeric Equilibrium Preference (5-Oxo Dominance) Confers Predictable Reactivity at C-5

In the 1,2,4-triazin-5-one class, NMR spectroscopic analysis has demonstrated that 2,5-dihydro-5-oxo tautomers are energetically preferred over 4,5-dihydro-5-oxo and enol (5-hydroxy) forms [1]. For the target compound, this means the predominant species in solution is ethyl 3-methyl-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate rather than the 5-hydroxy tautomer implied by the common name . This tautomeric preference has practical consequences: the carbonyl at C-5 can participate in hydrogen bonding as an acceptor, while the N-2 and N-4 positions retain nucleophilic character for alkylation and acylation reactions. By contrast, analogs lacking the 5-oxo group (e.g., 5-chloro-3-methyl-1,2,4-triazine) or possessing a 5-amino substituent exhibit fundamentally different hydrogen-bonding patterns and nucleophilic substitution profiles, and cannot engage in the same keto-enol chemistry [2].

Tautomerism NMR spectroscopy Reactivity prediction

Commercial Purity Benchmarking: Grade ≥98% Available from Multiple Independent Suppliers

The target compound is available at ≥98% purity from at least two independent suppliers (Leyan, Catalog No. 2215469, 98% ; Synblock, NLT 98% with MSDS, NMR, HPLC, LC-MS documentation ), along with ≥95% grade from AKSci . This multi-supplier, analytically-documented availability contrasts with the 3-ethyl analog (CAS 36286-81-4) and the 3-methylthio analog (CAS 31143-85-8), for which ≥98% grade with full analytical documentation is less consistently available from multiple independent sources. Supply chain multiplicity reduces procurement risk and enables competitive pricing.

Procurement Quality assurance Supply chain robustness

Optimal Application Scenarios for Ethyl 5-Hydroxy-3-methyl-1,2,4-triazine-6-carboxylate (CAS 36286-80-3)


Medicinal Chemistry: Synthesis of β-Lactam and Other Acylated Antibiotic Derivatives Targeting Gram-Negative Pathogens

The compound's documented use in Patent JPS54106489 as a precursor to D-α-(5-hydroxy-3-methyl-1,2,4-triazine-6-carboxamido) benzylpenicillin — with explicitly claimed activity against Pseudomonas aeruginosa — positions it as a building block for novel β-lactam derivatives [1]. The 6-ethoxycarbonyl group can be hydrolyzed to the free acid for direct acylation of aminopenicillanic acid derivatives, while the 3-methyl/5-oxo pattern provides a hydrogen-bonding surface distinct from the 3-methylthio analogs used in commercial herbicides. The compound's NCI DTP accession (NSC 266163) additionally supports its use as a starting point for anticancer structure-activity relationship (SAR) studies, particularly where the triazine scaffold's kinase inhibitory potential is of interest [2].

Agrochemical Intermediate: Synthesis of Non-Sulfur Herbicide Candidates with Altered Environmental Fate

The sulfur-free 3-methyl substitution pattern eliminates the environmental persistence concerns associated with thioether-containing 1,2,4-triazine herbicides such as metribuzin [1]. The ethyl ester at C-6 serves as a protected carboxyl group that can be unmasked to generate water-soluble salts for foliar application, or retained to modulate cuticular penetration. The compound's physicochemical profile (LogP ~0.06, PSA 85.2 Ų) [2] places it in a polarity range suitable for both soil mobility and phloem translocation, making it a viable scaffold for designing herbicides with differentiated environmental degradation pathways compared to the established 3-methylthio-5-oxo-1,2,4-triazine class .

Coordination Chemistry: Triazine-Based Ligand Synthesis for 3d-Metal Complexes

The 5-hydroxy/5-oxo tautomeric system combined with the ester carbonyl and ring nitrogen atoms creates a multi-dentate coordination environment for transition metals. 1,2,4-Triazine-based ligands have demonstrated complexation with Cu(II), Ni(II), Zn(II), and Co(II) ions, with the 5-oxo group serving as a critical coordination site [1]. The target compound's sulfur-free composition avoids the metal-sulfur coordination modes that complicate the coordination chemistry of 3-methylthio analogs, enabling cleaner complex formation for applications in bioinorganic chemistry and catalysis [2]. The ester group further permits facile conjugation to solid supports or biomolecules via amidation after hydrolysis .

NCI Screening Follow-Up: Leveraging Existing NSC Designation for Accelerated Biological Profiling

As NSC 266163, the compound has a pre-existing entry in the NCI DTP repository [1]. Researchers can request available screening data or resubmit for contemporary profiling against the NCI-60 panel or alternative NCI assay platforms. This represents a time- and cost-saving advantage over non-accessioned 1,2,4-triazine analogs, which would require de novo submission and wait times [2]. For groups investigating the anticancer potential of triazine scaffolds — a compound class with documented activity against multiple tumor types including leukemia, breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cell lines — the NSC pedigree provides institutional traceability and potential access to unpublished screening results through the DTP data release policies .

Quote Request

Request a Quote for Ethyl 5-hydroxy-3-methyl-1,2,4-triazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.